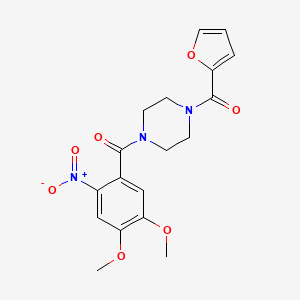
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine
Overview
Description
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine, also known as DNFBP, is a synthetic compound that belongs to the family of piperazine derivatives. DNFBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter receptor activity. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity and reducing anxiety and seizures. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has also been shown to block the activity of NMDA receptors, which are involved in the regulation of memory and learning.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and neuroprotective effects. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and memory.
Advantages and Limitations for Lab Experiments
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its potent pharmacological effects, high selectivity for specific neurotransmitter receptors, and low toxicity. However, 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine also has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine, including the development of more efficient and scalable synthesis methods, the investigation of its potential applications in other disease models, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine derivatives with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine is a synthetic compound that has gained significant attention for its potential applications in medicinal chemistry and drug discovery. It exhibits potent pharmacological effects, including anticonvulsant, analgesic, anxiolytic, and neuroprotective effects, and modulates the activity of various neurotransmitter receptors. While 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its high selectivity and low toxicity, further research is needed to fully understand its mechanism of action and potential applications in disease models.
Scientific Research Applications
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has also been investigated as a potential treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of various neurotransmitter receptors, including GABA-A and NMDA receptors, which are implicated in the regulation of mood, cognition, and memory.
properties
IUPAC Name |
[4-(4,5-dimethoxy-2-nitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7/c1-26-15-10-12(13(21(24)25)11-16(15)27-2)17(22)19-5-7-20(8-6-19)18(23)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMNQJAWKSNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![8-chloro-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4819215.png)
![3,3-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4819226.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4819235.png)

![6-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4819249.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4819260.png)
